molecular formula C15H18FN3O3 B2777331 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-fluorophenoxy)acetamide CAS No. 2034389-32-5

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2777331
CAS RN: 2034389-32-5
M. Wt: 307.325
InChI Key: DWNYNBLXAUISAL-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-fluorophenoxy)acetamide, also known as FPA-124, is a small molecule drug that has been developed for the treatment of neurological disorders. This drug has shown promising results in various scientific studies and has been found to have potential therapeutic effects in a range of neurological conditions.

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

A study by Chkirate et al. (2019) explored pyrazole-acetamide derivatives for their role in constructing novel Co(II) and Cu(II) coordination complexes. These complexes were analyzed for their structural characteristics and antioxidant activities, demonstrating significant potential in biochemical applications through their supramolecular architectures and in vitro antioxidant capacities.

Chemoselective Synthesis

Research by Magadum & Yadav (2018) on N-(2-Hydroxyphenyl)acetamide, a key intermediate in synthesizing antimalarial drugs, underscores the importance of chemoselective acetylation processes. This study provides insight into optimizing synthesis processes for pharmaceutical applications, showcasing the versatility of acetamide derivatives in drug development.

Novel Antipsychotic Agents

A groundbreaking study from 1987 by Wise et al. introduced 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as potential antipsychotic agents. These compounds, which include variations of the acetamide structure, were found to exhibit antipsychotic-like profiles without interacting with dopamine receptors, presenting a new avenue for psychiatric medication development.

Toxicological Evaluation

The safety and toxicological profile of related compounds were assessed by Karanewsky et al. (2015) for potential use in food and beverage applications. This study highlights the rigorous evaluation processes necessary for introducing new chemical entities into consumer products, ensuring safety and compliance with health standards.

Inhibition of Fatty Acid Synthesis

Research on chloroacetamide derivatives, including those similar to our compound of interest, has demonstrated their efficacy as herbicides by inhibiting fatty acid synthesis in certain algae and plants, as discussed by Weisshaar & Böger (1989). This application signifies the potential of acetamide derivatives in agricultural chemistry for controlling unwanted vegetation.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3/c16-13-4-1-2-5-14(13)22-12-15(20)17-7-10-21-11-9-19-8-3-6-18-19/h1-6,8H,7,9-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNYNBLXAUISAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCOCCN2C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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